2,4,6-Trichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2,4,6-Trichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with three chlorine atoms attached at the 2, 4, and 6 positions. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trichloropyrimidine with a suitable amine under reflux conditions. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or DMF are commonly used.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidines are formed.
Oxidation/Reduction Products: Specific derivatives with altered oxidation states at the nitrogen or carbon atoms in the ring structure.
Scientific Research Applications
2,4,6-Trichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral, anticancer, and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their potential biological activities, including kinase inhibition and receptor modulation.
Industrial Applications: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: Lacks one chlorine atom compared to 2,4,6-Trichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine.
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine: Lacks all chlorine atoms and serves as a simpler analog.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H4Cl3N3 |
---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
2,4,6-trichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H4Cl3N3/c7-3-1-2-4(8)11-6(9)12-5(2)10-3/h3H,1H2,(H,10,11,12) |
InChI Key |
VZDDUDRQUMLCKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C(=NC(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
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